molecular formula C12H19NO3 B3046657 (S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1262397-14-7

(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B3046657
CAS No.: 1262397-14-7
M. Wt: 225.28
InChI Key: FLLMFXSFFYGQFI-VIFPVBQESA-N
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Description

(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with the molecular formula C12H19NO3. This compound is characterized by its spirocyclic structure, which includes a formyl group and a tert-butyl ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic ring system followed by the introduction of the formyl and tert-butyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An unsaturated amine with a simpler structure.

    tert-Butylamine: A primary amine with a tert-butyl group.

    Carbonyl Compounds: Such as aldehydes and ketones, which share the formyl group.

Uniqueness

(S)-Tert-butyl 6-formyl-5-azaspiro[24]heptane-5-carboxylate is unique due to its spirocyclic structure and the combination of functional groups

Properties

IUPAC Name

tert-butyl (6S)-6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h7,9H,4-6,8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLMFXSFFYGQFI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130139
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262397-14-7
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262397-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 3
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 4
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 5
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 6
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate

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